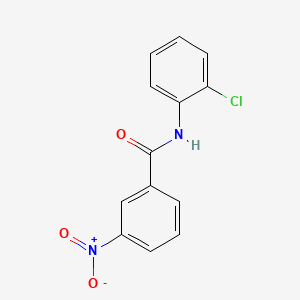

N-(2-chlorophenyl)-3-nitrobenzamide

Description

Contextual Significance of Benzamide (B126) Compounds in Contemporary Chemical Research

Benzamide, a simple amide derivative of benzoic acid with the chemical formula C₇H₇NO, and its derivatives represent a cornerstone in modern chemical and pharmaceutical research. wikipedia.orgresearchgate.net The benzamide structure, which consists of a benzene (B151609) ring attached to a carboxamide functional group, serves as a versatile scaffold in organic synthesis and medicinal chemistry. solubilityofthings.com This structural motif is instrumental in the formation of amide bonds, a fundamental linkage in countless biological processes. researchgate.net

The versatility of the benzamide framework allows for the introduction of various substituents on the benzene ring, leading to a wide array of compounds with diverse biological activities. mdpi.com Consequently, benzamides are a prominent class of compounds in drug discovery and development. Therapeutic agents containing the benzamide core are utilized in psychiatry and other clinical fields, with examples including antiemetics (metoclopramide), antipsychotics (amisulpride, sulpiride), and antidepressants (moclobemide). researchgate.net The research interest in benzamides is continually fueled by their demonstrated potential as anticonvulsant, anti-inflammatory, analgesic, antitumor, and antimicrobial agents. researchgate.net Beyond pharmaceuticals, benzamides also function as crucial intermediates in the production of dyes and plastics. solubilityofthings.com

Historical Trajectories of Research on Nitrobenzamide and Halogenated Benzamide Derivatives

The exploration of substituted benzamides has evolved over more than a century, branching into specialized areas such as nitrobenzamide and halogenated benzamide derivatives. The journey began with the discovery of benzoic acid in the 16th century and the determination of its structure by Justus von Liebig and Friedrich Wöhler. wikipedia.org In 1875, the antifungal properties of benzoic acid were identified, marking an early milestone in understanding the bioactivity of this chemical family. wikipedia.org

Research into halogenated organic compounds expanded significantly over the 20th century, with the number of known halogenated natural products growing from a few dozen in the mid-1960s to over 5,000 today, a majority of which are from marine organisms. nih.gov In the 1970s, halogenated compounds, particularly brominated flame retardants (BFRs), became commercially important, though their environmental impact later became a subject of intense study. acs.org In medicinal chemistry, the strategic incorporation of halogen atoms, such as chlorine, into biologically active molecules was observed to enhance their therapeutic properties. mdpi.com

Similarly, the nitro group has been a long-standing functional group of interest in chemical synthesis and drug design. mdpi.com Simple nitrobenzamides, such as 2-nitrobenzamide (B184338) and 3-nitrobenzamide (B147352), have been synthesized and studied for their chemical properties and potential applications. nih.govnih.gov The synthesis of more complex derivatives, such as N-substituted nitrobenzamides, represents a progression in this field, aiming to create molecules with tailored functions for various research purposes, including their use as chemical intermediates and potential therapeutic agents. mdpi.com The historical development of both halogenated and nitro-substituted aromatics provides the foundation for investigating hybrid molecules that contain both types of functional groups.

Rationale for Focused Academic Investigation of N-(2-chlorophenyl)-3-nitrobenzamide

The specific academic interest in this compound stems from its unique molecular architecture, which combines three key structural elements: a benzamide core, a halogen substituent (chlorine), and a nitro group. This combination makes it a valuable subject for both fundamental chemical research and applied studies in medicinal chemistry.

The compound serves as a useful pharmaceutical intermediate, acting as a building block in the synthesis of more complex organic molecules and potential drug candidates. lookchem.com Its structure is particularly relevant for structure-activity relationship (SAR) studies. By systematically modifying the positions of the chloro and nitro groups, or by replacing them with other functional groups, researchers can probe how these changes affect the molecule's biological activity.

This compound has been specifically investigated for its potential biological activities, including its role as an antitumor agent and as an inhibitor of certain enzymes like carbonic anhydrase. lookchem.com The presence of the electron-withdrawing nitro and chloro groups significantly influences the electronic properties of the molecule, which can affect its binding affinity to biological targets. The study of such compounds contributes to the broader understanding of how specific functional groups modulate the efficacy of potential therapeutic agents and aids in the rational design of new drugs. mdpi.com

Research Findings and Data

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized below. These data are crucial for its application in synthesis and for predicting its behavior in chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClN₂O₃ | lookchem.com |

| Molecular Weight | 276.6752 g/mol | lookchem.com |

| CAS Number | 73544-83-9 | lookchem.com |

| Appearance | Yellow Crystalline | lookchem.com |

| Boiling Point | 347.5°C at 760 mmHg | lookchem.com |

| Flash Point | 164°C | lookchem.com |

| Density | 1.44 g/cm³ | lookchem.com |

| Refractive Index | 1.676 | lookchem.com |

Illustrative Synthesis of N-substituted Benzamides

The synthesis of this compound is representative of a broader class of reactions used to form amide bonds, often following the principles of the Schotten-Baumann reaction. mdpi.com This involves the acylation of an amine with an acyl chloride.

Reaction Scheme:

3-nitrobenzoyl chloride + 2-chloroaniline (B154045) → this compound

This reaction is typically conducted in an organic solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-nitrobenzoyl chloride | 2-chloroaniline | This compound | Nucleophilic Acyl Substitution |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQGZZMNYAIKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324386 | |

| Record name | N-(2-chlorophenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73544-83-9 | |

| Record name | 2'-Chloro-3-nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-chlorophenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-CHLORO-3-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl 3 Nitrobenzamide

Established Synthetic Pathways for N-(2-chlorophenyl)-3-nitrobenzamide

The primary route for synthesizing this compound involves the formation of an amide bond between 3-nitrobenzoic acid or its derivatives and 2-chloroaniline (B154045).

The formation of the amide linkage is a critical step in the synthesis of this compound. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride. mdpi.com In this context, 3-nitrobenzoyl chloride is reacted with 2-chloroaniline.

A general procedure for a similar reaction involves dissolving the amine, in this case, 2-chloroaniline, in a suitable solvent like dichloromethane. mdpi.com An equivalent amount of 3-nitrobenzoyl chloride is then added to the solution. mdpi.com A base, such as triethylamine (B128534) or pyridine, is typically introduced to neutralize the hydrochloric acid byproduct formed during the reaction. mdpi.com The reaction mixture is stirred, often at room temperature, until completion, which can be monitored by thin-layer chromatography (TLC). mdpi.com

Another approach involves the use of a coupling reagent. For instance, a mixture of 3-nitrobenzoic acid and 2-chlorobenzenesulfonamide (B1218434) can be refluxed with phosphorus oxychloride for several hours to form the related N-[(2-chlorophenyl)sulfonyl]-3-nitrobenzamide. nih.gov This suggests that similar condensing agents could be employed for the synthesis of this compound from its parent carboxylic acid and amine.

The reaction can be summarized as: 3-Nitrobenzoyl chloride + 2-Chloroaniline → this compound + HCl

| Reactants | Reagents/Solvents | Key Conditions | Product | Citation |

|---|---|---|---|---|

| 3-Nitrobenzoyl chloride, 2-Chloroaniline | Dichloromethane, Triethylamine | Stirring at room temperature | This compound | mdpi.com |

| 3-Nitrobenzoic acid, 2-Chlorobenzenesulfonamide | Phosphorus oxy chloride | Refluxing on a water bath for 2 hours | N-[(2-Chlorophenyl)sulfonyl]-3-nitrobenzamide | nih.gov |

The successful synthesis of the target molecule is highly dependent on the availability and purity of its precursors, namely 3-nitrobenzoic acid derivatives and 2-chlorophenylamine precursors.

3-Nitrobenzoic acid is a key precursor, and its synthesis is well-established. wikipedia.orgnih.gov The most common method is the nitration of benzoic acid. wikipedia.orgnih.govchemicalbook.com This electrophilic aromatic substitution reaction is typically carried out at low temperatures using a nitrating mixture of nitric acid and sulfuric acid. wikipedia.orggoogle.com The carboxylic acid group is a meta-directing deactivator, which leads to the primary formation of 3-nitrobenzoic acid. wikipedia.org However, this process also yields byproducts, including approximately 20% of 2-nitrobenzoic acid and 1.5% of 4-nitrobenzoic acid. wikipedia.orgnih.gov Purification of the desired 3-nitro isomer can be achieved through recrystallization of its sodium salt. nih.gov

Alternative, less efficient routes include the nitration of methyl benzoate (B1203000) followed by hydrolysis. wikipedia.org A higher yield of 3-nitrobenzoic acid can be obtained from the oxidation of 3-nitrobenzaldehyde. nih.govchemicalbook.com For industrial-scale production, processes have been developed to optimize the nitration of benzoic acid and the subsequent purification of the 3-nitrobenzoic acid product. google.com One patented method describes nitration below 10°C followed by dilution with water to precipitate a crude product, which is then purified by recrystallization from water to achieve an 80% yield. google.com

For the amide bond formation, 3-nitrobenzoic acid is often converted to a more reactive derivative, such as 3-nitrobenzoyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or phosphorus oxychloride. nih.govnih.gov

| Starting Material | Reagents | Key Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Benzoic acid | Nitric acid, Sulfuric acid | Low temperature | 3-Nitrobenzoic acid | ~78.5% (major product) | wikipedia.org |

| Benzoic acid | Nitric acid, Sulfuric acid | Below 10°C, then warmed to 40°C | 3-Nitrobenzoic acid | 80% (after recrystallization) | google.com |

| 3-Nitrobenzaldehyde | Oxidizing agent | - | 3-Nitrobenzoic acid | Higher yield | nih.govchemicalbook.com |

| 3-Nitro-o-xylene | Oxygen, Catalyst, Organic solvent | 90-100°C | 2-Methyl-3-nitrobenzoic acid | Up to 80% | google.com |

2-Chloroaniline is the amine precursor required for the synthesis. It can be prepared from various starting materials through different synthetic routes. One common laboratory method involves the acylation of anilines followed by other transformations. google.comgoogle.com For example, 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives can be synthesized by treating various amines with chloroacetyl chloride. ijpsr.info The preparation of N-(2-carbomethoxy-6-chlorophenyl)acetamide and its subsequent hydrolysis to 2-carbomethoxy-6-chloroaniline has also been described. google.comgoogle.com

A multi-step synthesis for a related compound, 5-chloro-2-nitroaniline, starts with the acylation of 3-chloroaniline (B41212) with formic acid, followed by nitration and hydrolysis. chemicalbook.com This highlights the general strategies of protecting the amine group via acylation before performing other functional group manipulations. chemicalbook.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For amide bond formation, the selection of an appropriate solvent is important. Dichloromethane is a commonly used solvent for such reactions. mdpi.com The choice of base can also influence the reaction rate and yield. Triethylamine is a frequent choice for scavenging the acid byproduct. mdpi.com

In a study on the synthesis of substituted naphthofurans, it was found that the use of a nonpolar solvent, specifically chloroform, provided the highest chemical yield of 91% within 4 hours for the desired product. researchgate.net While this is a different reaction, it underscores the significant impact of solvent choice on reaction efficiency.

For the preparation of benzamides in general, catalysts can be employed. Boric acid has been used as a catalyst in the reaction of benzoic acid and urea (B33335) to produce benzamide (B126), with yields around 51-65%. youtube.com This suggests that catalytic methods could potentially be explored to enhance the synthesis of this compound.

Precursor Synthesis and Functional Group Interconversions

Novel Synthetic Approaches and Catalyst Development for Related Benzamide Analogues

Recent research has focused on developing novel and more efficient methods for the synthesis of benzamides and their analogues, often employing advanced catalytic systems. These new approaches aim to improve atom economy, reduce waste, and allow for the use of more readily available starting materials.

One innovative approach is the N-alkylation of benzamides with alcohols using cobalt-nanocatalysts. rsc.org This method involves the dehydrogenation of the alcohol to an aldehyde, condensation with the amide, and subsequent hydrogenation, with water as the only byproduct. rsc.org This strategy offers a broad substrate scope and good tolerance to various functional groups. rsc.org

Palladium-catalyzed C-H bond activation is another modern strategy for synthesizing benzamide derivatives. epa.gov This method allows for the reaction of arenes and isocyanides, avoiding the need for pre-functionalized aryl halides or pseudohalides. epa.gov

Nickel catalysis has also emerged as a powerful tool for amide bond chemistry, including the synthesis of carboxylic acids from benzamide precursors. orgsyn.org Furthermore, novel benzamide derivatives are continuously being designed and synthesized for various applications, including their potential as antitumor agents. nih.govnih.gov For instance, a series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were synthesized and evaluated for their anti-proliferative activity. nih.gov

The development of robust tandem catalysts, such as a center-radially fibrous silica-encapsulated TS-1 zeolite supporting Rh(OH)3 species, has enabled the one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide. rsc.org Such multi-component reactions represent a highly efficient and environmentally friendly approach to amide synthesis.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Probing

The core structure of this compound offers multiple points for modification to generate a library of analogues. These derivatization strategies are essential for probing how changes in the molecule's structure affect its chemical and biological properties.

Modifications on the N-(2-chlorophenyl) Moiety

Systematic modifications to the N-(2-chlorophenyl) portion of the molecule are a key strategy in analogue synthesis. These changes can influence the compound's conformational preferences, electronic properties, and potential intermolecular interactions.

For instance, the position and nature of substituents on this phenyl ring can be varied. Research into similar benzamide derivatives has shown that altering the substitution pattern on the aniline-derived ring can significantly impact biological activity. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the position of a methyl group on the N-phenyl ring (ortho, meta, or para) influenced the compound's inhibitory potential against certain enzymes. nih.gov Specifically, the meta-methyl substituted derivative showed different hydrophobic interactions compared to the ortho and para isomers. nih.gov

Similarly, the introduction of different halogen atoms or other functional groups in place of or in addition to the chlorine atom at the 2-position can be explored. The synthesis of analogues like N-(2,3-dichlorophenyl)-3-nitrobenzamide demonstrates this approach, where an additional chlorine atom is introduced to the phenyl ring. sigmaaldrich.com Another example includes the synthesis of 2-chloro-N-(3-chlorophenyl)-4-nitrobenzamide, which features a chlorine atom on both phenyl rings. sigmaaldrich.com

The following table outlines representative modifications on the N-(2-chlorophenyl) moiety:

| Derivative Name | Modification from Parent Compound | CAS Number |

| N-(2,3-dichlorophenyl)-3-nitrobenzamide | Addition of a chlorine atom at the 3-position of the N-phenyl ring. | 303194-90-3 sigmaaldrich.com |

| 2-Chloro-N-(3-chlorophenyl)-4-nitrobenzamide | Substitution of the nitro group to the 4-position on the benzamide moiety and addition of a chlorine atom at the 3-position of the N-phenyl ring. | 303790-67-2 sigmaaldrich.com |

| N-(3-chlorophenyl)-2-nitrobenzamide hydrate | Shift of the chlorine atom from the 2- to the 3-position on the N-phenyl ring and the nitro group from the 3- to the 2-position on the benzamide moiety. | 308134-38-5 sigmaaldrich.com |

Modifications on the 3-nitrobenzamide (B147352) Moiety

The 3-nitrobenzamide portion of the molecule provides another avenue for derivatization. The nitro group's position and electronic influence are significant, and altering this part of the scaffold can lead to new compounds with different properties.

One common modification is to change the position of the nitro group on the benzoyl ring. For example, analogues such as N-(3-chlorophenyl)-2-nitrobenzamide and N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide have been synthesized. sigmaaldrich.com In the latter case, a methyl group is also introduced, which can affect the electronic nature and steric profile of the ring.

Furthermore, the nitro group can be replaced with other electron-withdrawing or electron-donating groups to probe the importance of this specific functionality. The reduction of the nitro group to an amine is a common transformation, which can then serve as a handle for further derivatization. nih.gov For instance, the synthesis of dianiline compounds from 4-nitro-N-(4-nitrophenyl)benzamide intermediates involves the reduction of both nitro groups. nih.gov

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide illustrates a modification where the position of the nitro group is shifted to the 4-position on the benzoyl chloride precursor before its reaction with the amine. mdpi.comresearchgate.net

The table below summarizes some modifications on the 3-nitrobenzamide moiety:

| Derivative Name | Modification from Parent Compound | CAS Number |

| N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide | Addition of a methyl group at the 4-position of the benzamide ring. | 290.70 g/mol (Molecular Weight) |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Shift of the nitro group to the 4-position and modification of the N-phenyl group to N-phenethyl. | Not specified mdpi.comresearchgate.net |

| N-[(2-Chlorophenyl)sulfonyl]-3-nitrobenzamide | Replacement of the carbonyl group with a sulfonyl group. | Not specified nih.govresearchgate.net |

Diversification of the Amide Linkage and Bridge Building

The amide bond itself is a key structural feature that can be modified. Replacing the amide linkage with other functional groups, such as a sulfonamide, can lead to compounds with significantly different chemical properties and three-dimensional shapes. An example of this is the synthesis of N-[(2-chlorophenyl)sulfonyl]-3-nitrobenzamide, where the carbonyl group of the amide is replaced by a sulfonyl group. nih.govresearchgate.net This change alters the geometry and hydrogen bonding capabilities of the linker region. nih.govresearchgate.net

"Bridge building" refers to the introduction of more complex linkers between the two aromatic rings. This can involve extending the chain between the phenyl and amide groups or incorporating cyclic structures. While direct examples for this compound are not prevalent in the provided search results, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide provides a simple example of extending the linker by a methylene (B1212753) group. mdpi.com The synthesis of such hybrid molecules is considered crucial for developing new materials in medicinal chemistry. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of N 2 Chlorophenyl 3 Nitrobenzamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of N-(2-chlorophenyl)-3-nitrobenzamide.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. These vibrations occur at specific frequencies, providing a unique "fingerprint" of the molecule and its functional groups.

For comparison, the FT-IR spectrum of 2-chloroaniline (B154045) shows characteristic N-H stretching bands and aromatic vibrations. uwimona.edu.jmchemicalbook.comspectrabase.com Similarly, 3-nitrobenzamide (B147352) exhibits strong absorptions for the amide and nitro groups. chemicalbook.comnih.govnist.gov

Predicted FT-IR Spectral Data for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3100 | Amide |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Rings |

| C=O Stretch (Amide I) | 1680 - 1650 | Amide |

| N-H Bend (Amide II) | 1550 - 1510 | Amide |

| Asymmetric NO₂ Stretch | 1550 - 1530 | Nitro Group |

| Symmetric NO₂ Stretch | 1350 - 1330 | Nitro Group |

| C-N Stretch | 1300 - 1200 | Amide |

| C-Cl Stretch | 800 - 600 | Chloro Group |

Raman Spectroscopic Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further structural information.

Specific Raman data for this compound is not documented in the available resources. However, the Raman spectrum would be expected to show prominent bands for the aromatic ring vibrations and the symmetric stretching of the nitro group. The C-Cl bond should also yield a characteristic Raman signal. Analysis of related molecules, such as the radical anion of chloranil, demonstrates the sensitivity of Raman spectroscopy to changes in molecular structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed molecular structure can be constructed.

Proton (¹H) NMR Spectral Assignment and Conformation Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment, and spin-spin coupling between neighboring protons can reveal their proximity.

An experimental ¹H NMR spectrum for this compound is not available. However, predicted chemical shifts can be derived from the spectra of 2-chloroaniline chemicalbook.comrsc.org and 3-nitrobenzamide. chemicalbook.com The spectrum is expected to show a complex pattern of signals in the aromatic region, arising from the protons on both the 2-chlorophenyl and 3-nitrophenyl rings. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide N-H | 8.5 - 10.0 | Broad Singlet |

| Aromatic H (3-nitrophenyl) | 7.5 - 8.8 | Multiplets |

| Aromatic H (2-chlorophenyl) | 7.0 - 7.6 | Multiplets |

Carbon (¹³C) NMR Spectral Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

While a specific ¹³C NMR spectrum for this compound is not documented, the expected chemical shifts can be estimated by considering the spectra of 2-chloroaniline chemicalbook.comnih.gov and 3-nitrobenzamide. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons will appear in a range influenced by the electron-withdrawing effects of the chloro and nitro groups.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 165 - 170 |

| Aromatic C-NO₂ | 148 - 152 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-N | 138 - 142 |

| Other Aromatic C | 120 - 140 |

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

COSY experiments would reveal the coupling between protons on the same aromatic ring, helping to differentiate the signals from the 2-chlorophenyl and 3-nitrophenyl groups.

HSQC experiments would correlate the signals of protons with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum.

Although no specific 2D NMR studies on this compound have been found, these techniques would be essential for a complete and accurate structural elucidation.

Lack of Specific Data for this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific experimental data for the advanced spectroscopic and crystallographic characterization of the chemical compound This compound .

Despite extensive searches for mass spectrometry, electronic spectroscopy (UV-Vis), and single-crystal X-ray diffraction studies pertaining directly to this compound, no dedicated research findings were identified. The available literature focuses on structurally related isomers or analogues, which, while belonging to the same class of compounds (nitrobenzamides), possess different substitution patterns or functional groups. Therefore, their analytical data cannot be accurately extrapolated to represent this compound.

Consequently, the detailed analysis requested in the outline, including mass spectrometry for molecular structure elucidation, UV-Vis for chromophoric analysis, and single-crystal X-ray diffraction studies for crystal system, molecular conformation, and intermolecular interaction analysis, cannot be provided at this time due to the absence of published data for this specific molecule.

Further experimental research would be required to determine the precise spectroscopic and crystallographic properties of this compound.

Single Crystal X-Ray Diffraction Studies

Intermolecular Interactions in the Crystal Lattice

C-H···π Interactions and π-Stacking

In the solid state, the arrangement of molecules is governed by a network of intermolecular forces. Among the most significant for aromatic compounds like this compound are C-H···π interactions and π-stacking. These forces play a crucial role in the formation of stable, three-dimensional crystalline lattices.

π-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. These interactions are fundamental to understanding the packing of planar molecules in crystals. The crystal packing in a derivative of sulfamethoxazole, for instance, is heavily influenced by π-π stacking interactions between aryl rings, leading to the formation of 1D chains which then assemble into a 3D network. ugr.es For this compound, several π-stacking motifs are conceivable:

Parallel-displaced: The aromatic rings of adjacent molecules are parallel but offset.

T-shaped or edge-to-face: The edge of one aromatic ring points towards the face of another.

The presence of electron-withdrawing (nitro) and electron-donating (via the amide linkage) character within the molecule can lead to polarized aromatic rings, favoring offset stacking arrangements to minimize electrostatic repulsion. Studies on other aromatic amides have shown that even subtle changes in substitution can significantly alter the π-stacking behavior.

To provide a tangible example, let's consider the crystallographic data for the isomer, 3-chloro-N-(2-nitrophenyl)benzamide . crystallography.net

Interactive Table: Crystallographic Data for 3-chloro-N-(2-nitrophenyl)benzamide crystallography.net

| Parameter | Value |

| Formula | C₁₃H₉ClN₂O₃ |

| Molecular Weight | 276.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.6300 (9) |

| b (Å) | 14.1462 (12) |

| c (Å) | 6.7797 (6) |

| β (°) | 105.475 (7) |

| Volume (ų) | 1167.39 (17) |

In the crystal structure of this isomer, the molecules are linked by weak C-H···O intermolecular contacts. crystallography.net While direct π-stacking is not the dominant reported interaction, the potential for such an arrangement in the title compound, this compound, remains high due to the different positioning of the substituents, which could alter the steric and electronic landscape of the molecule, thereby favoring π-stacking.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is of immense importance in the pharmaceutical and materials science fields.

For benzamide (B126) derivatives, polymorphism is a well-documented phenomenon. For example, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize as two distinct polymorphs, one in an orthorhombic and the other in a triclinic space group. chemicalbook.com These polymorphs arise from different hydrogen bonding networks and molecular packing. Similarly, two polymorphic forms of tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid , have been characterized, with the two forms containing the molecule as different conformers.

Given these precedents, it is highly probable that this compound could also exhibit polymorphism. The flexibility of the amide linkage allows for different molecular conformations, which can, in turn, pack in various ways to form different crystal structures. The interplay of hydrogen bonding (N-H···O), C-H···π interactions, and π-stacking can lead to a complex energy landscape with multiple stable or metastable polymorphic forms.

The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would be critical in determining which polymorph is obtained. A systematic screening of crystallization conditions would be necessary to explore the potential polymorphic landscape of this compound. The discovery and characterization of different polymorphs would provide deeper insights into the relationship between its molecular structure and solid-state properties.

Interactive Table: Comparison of Isomeric Benzamides

| Compound | Key Reported Intermolecular Interactions | Potential for Polymorphism |

| 3-chloro-N-(2-nitrophenyl)benzamide | C-H···O hydrogen bonds crystallography.net | High, based on related structures |

| N-(3-hydroxyphenyl)-3-methoxybenzamide | Hydrogen bonding, leading to two known polymorphs chemicalbook.com | Demonstrated |

| N-(2-methyl-3-chlorophenyl)anthranilic acid | Different conformers leading to two known polymorphs | Demonstrated |

| This compound | Hypothesized: C-H···O, C-H···π, π-stacking | High, based on molecular flexibility and precedents |

Computational Chemistry and Theoretical Investigations of N 2 Chlorophenyl 3 Nitrobenzamide

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. These methods are used to determine the optimal three-dimensional structure and the electronic behavior of N-(2-chlorophenyl)-3-nitrobenzamide.

Geometry Optimization and Electronic Structure Analysis

The first step in most computational studies is to determine the most stable conformation of the molecule, a process known as geometry optimization. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)), the molecule's geometry is adjusted to find the structure with the lowest possible energy. This process yields critical data on bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound would reveal the spatial relationship between its three key components: the 2-chlorophenyl ring, the amide linker, and the 3-nitrophenyl ring. The planarity between the amide group and the aromatic rings is a key factor influencing the molecule's electronic properties, such as conjugation. Electronic structure analysis further provides information on the distribution of electron density and the nature of chemical bonds within the molecule.

HOMO-LUMO Orbital Analysis and Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov From the energies of these frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different potential values:

Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for an electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, electron-poor. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the amide N-H).

Green: Regions of neutral or near-zero potential, often associated with the carbon framework of aromatic rings.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group, highlighting them as primary sites for electrophilic interactions and hydrogen bond acceptance. A region of positive potential (blue) would be anticipated around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a potential biological target.

Identification of Putative Biological Targets

This compound has been identified as a compound with potential therapeutic applications. Research indicates its possible use as an antitumor agent and as an inhibitor of the enzyme carbonic anhydrase. lookchem.com These activities define the putative biological targets for molecular docking studies.

Table 2: Putative Biological Targets for this compound

| Target Class | Specific Example(s) | Associated Disease/Function |

|---|---|---|

| Enzymes | Carbonic Anhydrases (e.g., CA IX) | Tumorigenesis, pH regulation |

Binding Affinity Prediction and Interaction Analysis (Hydrogen Bonds, Hydrophobic, Electrostatic)

Once a biological target is identified, molecular docking simulations are performed to fit this compound into the protein's active site. The simulation's output is a score, typically in kcal/mol, that estimates the binding affinity. A lower (more negative) binding energy value suggests a more stable and favorable interaction between the ligand and the receptor.

Beyond the binding score, a detailed analysis of the interactions is crucial. This involves identifying the specific amino acid residues in the protein's active site that interact with the ligand and classifying the nature of these interactions. For this compound, key interactions would likely include:

Hydrogen Bonds: The amide group (N-H as donor, C=O as acceptor) and the nitro group (O atoms as acceptors) are prime candidates for forming hydrogen bonds with polar amino acid residues.

Hydrophobic Interactions: The two aromatic rings (chlorophenyl and nitrophenyl) can engage in hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The polar nature of the nitro and carbonyl groups can lead to favorable electrostatic interactions with charged or polar residues in the binding pocket.

Table 3: Key Components of a Molecular Docking Interaction Analysis

| Analysis Component | Description | Potential Interactions for this compound |

|---|---|---|

| Binding Affinity Score | A quantitative estimate of the binding energy (e.g., in kcal/mol). | Predicts the strength of binding to the target's active site. |

| Hydrogen Bond Analysis | Identifies specific donor-acceptor pairs between the ligand and protein. | N-H group with Asp/Glu; C=O and NO₂ groups with Lys/Arg/His. |

| Hydrophobic Contacts | Maps nonpolar interactions between the ligand and protein residues. | Aromatic rings with Phe, Tyr, Trp, Leu, Val. |

| Electrostatic Interactions | Visualizes the electrostatic complementarity between the ligand and the active site. | Polar groups interacting with charged or polar amino acid side chains. |

| Conformational Analysis | Examines the 3D pose of the ligand within the binding site. | Determines the optimal spatial arrangement for maximizing favorable interactions. |

Through these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing a solid foundation for understanding its chemical behavior and guiding further experimental research into its potential as a bioactive compound.

Ligand Conformational Dynamics within Binding Sites

The conformational flexibility of a ligand when it binds to a biological target is a critical determinant of its activity. For a molecule like this compound, understanding its preferred shapes (conformations) within a protein's binding pocket is key to elucidating its mechanism of action. Computational methods allow for the exploration of these dynamics, providing insights that are challenging to obtain through experimental techniques alone.

The orientation of the 2-chlorophenyl and 3-nitrophenyl rings relative to the central amide bond is of particular interest. The rotational freedom around the amide C-N bond and the bonds connecting the phenyl rings to the amide group allows the molecule to adopt various conformations. The presence of the ortho-chloro substituent on one phenyl ring and the meta-nitro group on the other introduces specific steric and electronic features that influence these conformational preferences.

Within a binding site, the ligand's conformation is further influenced by interactions with amino acid residues. These interactions can include hydrogen bonds, halogen bonds (involving the chlorine atom), π-π stacking interactions between the phenyl rings and aromatic residues, and van der Waals forces. By analyzing the conformational landscape of this compound within a target's binding site, researchers can identify the specific conformations that are most favorable for binding and, consequently, for biological activity. This understanding is crucial for the rational design of more potent analogues.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its behavior when interacting with a biological target, such as an enzyme or receptor.

Assessment of Ligand-Target Complex Stability

A primary application of MD simulations is to assess the stability of the complex formed between a ligand and its target protein. A stable binding is often a prerequisite for a compound's therapeutic efficacy. The root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose is a common metric used to evaluate this stability. A low and stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the binding pocket.

For a hypothetical complex of this compound with a target protein, an MD simulation would track the RMSD of the ligand over a period of nanoseconds. The stability of key interactions, such as hydrogen bonds between the amide group and polar residues, or halogen bonds involving the chlorine atom, would also be monitored.

| Simulation Time (ns) | Ligand RMSD (Å) | Number of Hydrogen Bonds |

|---|---|---|

| 0 | 0.00 | 3 |

| 10 | 1.25 | 2 |

| 20 | 1.31 | 3 |

| 30 | 1.45 | 2 |

| 40 | 1.38 | 2 |

| 50 | 1.42 | 3 |

Conformational Changes and Dynamic Behavior of the Compound

MD simulations also reveal the dynamic conformational changes of this compound within the binding site. The molecule is not static but rather explores a range of conformations. Analysis of the simulation trajectory can identify the most populated conformational clusters and the transitions between them.

The dihedral angles between the phenyl rings and the amide plane are key parameters to monitor. Fluctuations in these angles indicate the degree of rotational freedom the molecule possesses within the constraints of the binding pocket. This dynamic behavior can be crucial for adapting to subtle changes in the protein's conformation and for maintaining optimal binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, QSAR studies would be instrumental in designing new analogues with improved potency.

Development of Predictive Models for Analogues

To develop a QSAR model, a set of benzamide (B126) analogues with known biological activities is required. For each compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model will have good predictive power, as assessed by internal and external validation techniques. Such a model can then be used to predict the activity of newly designed, unsynthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

| Descriptor | Description | Hypothetical Value for this compound |

|---|---|---|

| logP | Octanol-water partition coefficient (lipophilicity) | 3.85 |

| TPSA | Topological Polar Surface Area | 78.9 Ų |

| MW | Molecular Weight | 276.68 g/mol |

| H-bond Donors | Number of hydrogen bond donors | 1 |

| H-bond Acceptors | Number of hydrogen bond acceptors | 3 |

Feature Selection for Pharmacophore Elucidation

The process of building a QSAR model often involves selecting the most relevant molecular descriptors. This feature selection process can provide valuable insights into the key structural features required for biological activity. These features can then be used to construct a pharmacophore model.

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response. For this compound and its analogues, a pharmacophore model might include features such as a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O and nitro oxygens), a halogen bond donor (the chlorine atom), and aromatic rings. This pharmacophore model serves as a 3D template for the design of novel compounds with potentially enhanced activity.

Structure Activity Relationship Sar and Structural Optimization Studies for N 2 Chlorophenyl 3 Nitrobenzamide Derivatives

Impact of Substituent Position and Electronic Nature on Bioactivity Modulations

The nature and position of substituents on the aromatic rings of N-(2-chlorophenyl)-3-nitrobenzamide are critical determinants of its biological efficacy. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, significantly influence the molecule's interaction with protein targets.

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the chlorine atom on the benzamide (B126) ring was involved in pi-alkyl interactions with amino acid residues of the target enzyme. nih.gov This highlights the potential for the chloro group to participate in crucial binding interactions.

Table 1: Effect of Chloro Substitution on Bioactivity of Related Benzamide Derivatives

| Compound/Substitution | Observation | Reference |

| N-phenylbenzamide analogs with meta and para dichlorination | Induced strong degenerative changes in S. mansoni | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Chlorine atom participated in pi-alkyl interactions with enzyme residues | nih.gov |

This table is interactive. Click on the headers to sort the data.

The nitro group is a strong electron-withdrawing group that can significantly modulate the biological activity of a compound. nih.gov Its presence in this compound is expected to have a profound effect on its electronic properties and potential for biological interactions. mdpi.com The electron-withdrawing nature of the nitro group can enhance interactions with nucleophilic sites in biological macromolecules. nih.gov

In structure-activity relationship studies of antischistosomal N-phenylbenzamides, the position of the nitro group was found to be critical for potency. nih.gov Shifting the nitro substituent from the para to the meta position on the anilide ring enhanced the activity. nih.gov This suggests that for this compound, the meta-position of the nitro group on the benzamide ring is likely a key determinant of its biological activity. Furthermore, nitration on the anilide portion of related derivatives was found to result in a favorable selective toxicity profile. nih.gov

The nitro group can also influence the pharmacokinetics of a drug, affecting its absorption, distribution, metabolism, and excretion. mdpi.com

Table 2: Influence of Nitro Group Position on the Bioactivity of N-phenylbenzamide Analogs

| Compound Series | Nitro Group Position | Effect on Bioactivity | Reference |

| Antischistosomal N-phenylbenzamides | Meta-substitution on the anilide ring | Enhanced potency | nih.gov |

| Antischistosomal N-phenylbenzamides | Ortho-substitution on the anilide ring | Reduced activity compared to meta-substitution | nih.gov |

This table is interactive. Click on the headers to sort the data.

Beyond the chloro and nitro groups, other substituents on the aromatic rings can further modulate the bioactivity of this compound derivatives. The electronic nature of these substituents plays a crucial role. Studies on related N-phenylbenzamides have shown that electron-withdrawing groups on the phenyl rings generally lead to more active compounds. nih.gov For instance, the presence of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, was associated with potent antischistosomal activity. nih.gov

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, a combination of an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the N-phenyl ring was found to highly favor inhibitory activity against α-glucosidase and α-amylase. nih.gov This indicates that a balance of electronic effects can be beneficial for specific biological targets.

Role of the Core Benzamide Scaffold in Biological Interactions

The benzamide scaffold serves as a crucial structural framework for this compound, providing a rigid backbone that correctly orients the substituted phenyl rings for interaction with biological targets. The amide linker within the benzamide structure is a key functional group that can participate in hydrogen bonding, a fundamental interaction in ligand-receptor binding. nih.gov The amide group can act as both a hydrogen bond donor (through the N-H group) and a hydrogen bond acceptor (through the C=O group), contributing to the stability of the ligand-receptor complex. nih.gov

In nonpeptide neurotensin receptor ligands, the amide bond plays a central role in receptor recognition and in defining the molecular conformation. nih.gov The integrity of the amide functional group was found to be necessary for activity at neurotensin receptors. nih.gov Simple benzamide derivatives have also been noted for their improved metabolic stability and high affinity for the sigma-1 receptor. nih.gov

Stereochemical Considerations and Conformational Flexibility

The conformation of benzamides can be influenced by intramolecular hydrogen bonding. rsc.org For instance, in some oligobenzamides, intramolecular pseudo-five- or six-membered hydrogen-bonded rings can form, which restricts rotation around the aromatic-carbonyl or aromatic-nitrogen bonds. rsc.org The presence of ortho-substituents, such as the chloro group in this compound, can also impose steric constraints that favor certain conformations.

In a related sulfonyl analogue, N-[(2-Chlorophenyl)sulfonyl]-3-nitrobenzamide, the dihedral angle between the two benzene (B151609) rings was found to be 74.86 (11)°. This significant twist between the rings highlights the non-planar nature of such molecules. The conformation of the N-H bond in the C—SO2—NH—C(O) segment was determined to be anti to the C=O bond.

Comparative Analysis with Related Benzamide Analogues and Sulfonyl Analogues

Comparing the structure and activity of this compound with its analogues provides valuable insights for lead optimization.

Benzamide Analogues: In a study of antischistosomal N-phenylbenzamides, analogues with different electron-withdrawing groups were synthesized and evaluated. nih.gov Compounds with trifluoromethyl (CF3) and fluoro substituents on the phenyl rings showed potent activity. nih.gov This suggests that replacing the chloro group in this compound with other electron-withdrawing groups could be a viable strategy to modulate its bioactivity.

Sulfonyl Analogues: The replacement of the benzamide linker with a sulfonylamide group introduces significant changes in the geometry and electronic properties of the molecule. Sulfonamides are known to possess a wide range of biological activities. impactfactor.org In the case of N-[(2-Chlorophenyl)sulfonyl]-3-nitrobenzamide, the molecule adopts a twisted conformation with a dihedral angle of 82.53 (13)° between the sulfonyl benzene ring and the S—N—C=O segment. This differs from the more planar nature of some benzamides. The structural differences between benzamides and sulfonamides can lead to different binding modes and biological activities. For instance, the structural similarity of some sulfonamides to urea (B33335) allows them to act as urease inhibitors. acs.org A direct comparison of the biological activity of this compound and its sulfonyl analogue would be necessary to determine the impact of this scaffold hopping on a specific biological target.

Investigations of Biological Interactions and Mechanistic Elucidation of N 2 Chlorophenyl 3 Nitrobenzamide and Its Analogues

Enzyme Inhibition Studies and Kinetic Analysis

While direct and specific experimental data on the enzyme inhibition profile of N-(2-chlorophenyl)-3-nitrobenzamide is not extensively available in the current body of scientific literature, studies on structurally similar benzamide (B126) derivatives offer valuable insights into its potential enzymatic targets and inhibitory mechanisms. Research has particularly focused on the inhibition of carbohydrate-hydrolyzing enzymes by analogues of this compound.

Identification of Enzyme Targets (e.g., α-glucosidase, α-amylase)

Analogues of this compound have been investigated for their inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes are significant targets in the management of type 2 diabetes mellitus, as their inhibition can help regulate postprandial hyperglycemia.

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share the substituted benzamide core structure, demonstrated notable inhibitory activity against both α-glucosidase and α-amylase. mdpi.com The findings from this research indicate that the benzamide scaffold, with appropriate substitutions, can be effectively targeted towards these enzymes. Molecular docking simulations further supported these findings by showing favorable interactions between these compounds and the active sites of α-glucosidase and α-amylase. mdpi.com

Determination of Inhibition Constants (Ki) and Inhibition Mechanisms (e.g., competitive inhibition)

Detailed kinetic analyses of the aforementioned 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have elucidated their mode of enzyme inhibition. While specific Ki values for this compound are not documented, the research on its analogues provides a foundational understanding.

For the studied analogues, the inhibitory mechanism was investigated, and molecular docking studies suggested that these compounds bind to the active site residues of the enzymes. mdpi.com This mode of interaction is often indicative of competitive inhibition, where the inhibitor molecule competes with the substrate for binding to the enzyme's active site. The stability of the ligand-protein complex for the most active compounds was further validated through molecular dynamic simulations. mdpi.com The specific type of inhibition (competitive, non-competitive, uncompetitive, or mixed) would typically be determined experimentally by analyzing reaction rates at varying substrate and inhibitor concentrations.

Receptor Binding Profiling and Ligand-Receptor Interactions

Information regarding the direct interaction of this compound with specific receptors is not well-documented in publicly available scientific literature. However, the broader class of benzamide derivatives has been explored for their potential to interact with various receptor systems.

Identification of Receptor Targets

There is no specific receptor target that has been explicitly identified for this compound. Research into analogous compounds can provide clues about potential receptor interactions. For instance, some benzamide derivatives are known to interact with dopamine (B1211576) receptors.

Characterization of Binding Specificity

Without identified receptor targets for this compound, the characterization of its binding specificity remains an area for future investigation. The binding affinity and selectivity of a compound are critical determinants of its pharmacological profile.

Cellular Pathway Modulation Studies (in vitro mechanistic focus in preclinical models)

The therapeutic potential of a compound is deeply rooted in its ability to modulate specific cellular pathways. For this compound and its structural analogues, in vitro studies in preclinical models have been instrumental in elucidating their mechanisms of action across various pathological contexts. These investigations, primarily centered on cancer, infectious diseases, and neurodegenerative disorders, reveal a class of compounds capable of interacting with a diverse range of molecular targets.

The anticancer activity of benzamide analogues is often linked to their ability to interfere with critical cellular machinery essential for cancer cell survival and proliferation. Key mechanisms identified include the modulation of mitochondrial functions and the direct inhibition of enzymes integral to cancer pathways.

Mitochondrial Dynamics and Function Modulation:

Mitochondria are central to cellular metabolism and apoptosis, making them a key target in oncology. Certain N-phenylbenzamide analogues have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), a channel whose persistent opening leads to mitochondrial dysfunction and cell death. nih.gov Structure-activity relationship studies have led to the development of analogues like 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide, which demonstrates significant inhibitory activity in mitochondrial swelling assays and enhances the calcium retention capacity of mitochondria, indicating a potential mechanism for inducing cancer cell death. nih.gov

Further studies on N-phenyl-2-(aniline) benzamide derivatives, such as the compound N53, have shown that they can induce apoptosis through the mitochondrial pathway, which involves the generation of reactive oxygen species (ROS). nih.gov Another N-substituted benzamide, declopramide, was found to induce apoptosis in mouse pre-B cells (70Z/3) and human promyelocytic cancer cells (HL60) by triggering the release of cytochrome c into the cytosol, which subsequently activates caspase-9. researchgate.net This effect was inhibited by the overexpression of the anti-apoptotic protein Bcl-2, confirming the involvement of the intrinsic mitochondrial apoptotic pathway. researchgate.net

Enzyme Inhibition in Cancer Pathways:

Direct inhibition of enzymes that drive oncogenesis is a primary mechanism for many targeted therapies. Benzamide derivatives have been successfully designed to inhibit a range of these enzymes.

Kinase Inhibition: Several kinases are crucial for cancer cell signaling. Imidazole-based N-phenylbenzamide derivatives have shown cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells, with computational models suggesting they bind to and inhibit ABL1 kinase. nih.gov Other analogues have been developed as potent inhibitors of p38α mitogen-activated protein kinase (MAPK) and Cyclin-Dependent Kinases (CDK), specifically CDK2 and CDK12, which are critical for cell cycle progression. nih.govflintbox.com

Topoisomerase and COX-2 Inhibition: The compound N53 and its hydrochloride salt have been identified as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2). nih.gov Both enzymes are implicated in colon cancer progression, and their dual inhibition represents a multi-pronged therapeutic strategy. nih.gov

Glyoxalase-I (Glo-I) Inhibition: The glyoxalase system is vital for detoxifying cytotoxic byproducts of glycolysis, a pathway often upregulated in cancer cells. Glo-I is overexpressed in many tumor types, making it a viable therapeutic target. researchgate.net 4-amino-N-phenylbenzamide-anhydride derivatives have been evaluated as potential inhibitors of this zinc-dependent enzyme. researchgate.net

These findings highlight the multifaceted antineoplastic strategies employed by benzamide analogues, ranging from disrupting mitochondrial integrity to specific enzyme inhibition.

Beyond their anticancer properties, benzamide analogues have demonstrated significant potential as antimicrobial and antiviral agents, operating through mechanisms that target pathogen-specific structures and enzymes.

Antiviral Mechanisms:

A prominent mechanism of antiviral action for N-phenyl benzamides is the direct interaction with the viral capsid. nih.gov Studies on two N-phenyl benzamides, CL212 and CL213, revealed their efficacy against Coxsackievirus A9 (CVA9), an enterovirus. nih.gov Time-of-addition assays and biophysical methods confirmed that these compounds act as capsid binders. nih.govnih.gov They bind to a hydrophobic pocket and an area around the 3-fold axis of the viral capsid, stabilizing the virion and preventing it from uncoating and releasing its genetic material into the host cell. nih.govnih.gov A similar mechanism has been explored for other N-phenylbenzamide derivatives against Enterovirus 71 (EV 71), where compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed promising inhibitory activity. nih.govresearchgate.net

Antimicrobial and Antiparasitic Mechanisms:

The antimicrobial action of N-phenylbenzamides appears to differ based on the target organism's cell wall structure. nih.gov Quantitative structure-activity relationship (QSAR) studies suggest that their activity against Gram-positive bacteria is dominated by electrostatic interactions with the thick cell wall, while activity against Gram-negative bacteria, which have a thinner and more permeable cell wall, depends more on hydrophobic and steric interactions within the cell. nih.gov

In the context of parasitic infections, N-phenylbenzamide derivatives have been developed to target the unique biology of kinetoplastid parasites such as Trypanosoma brucei. nih.govacs.org These compounds act as DNA minor groove binders, showing selectivity for the AT-rich kinetoplast DNA (kDNA) found in the parasite's single large mitochondrion. nih.govacs.org This interaction is believed to displace essential proteins from their DNA binding sites, leading to kDNA disruption and parasite death. nih.gov

Analogues of this compound have been investigated for their potential in treating neurological disorders, where they exhibit neuroprotective effects through the modulation of specific neuronal pathways.

Research into substituted benzamides has revealed their role as atypical neuroleptics with a distinct affinity for dopamine receptors. nih.gov These compounds show a higher affinity for dopamine receptors labeled by the agonist ³H-NPA compared to those labeled by the antagonist ³H-spiperone, indicating a preferential interaction with agonist-bound receptor states. nih.gov This modulation of the dopaminergic system is a key strategy in managing conditions like Parkinson's disease, where dopaminergic neuron degeneration occurs. mdpi.commdpi.com By acting on these receptors, benzamide analogues can influence dopamine signaling pathways, which is a potential mechanism for providing symptomatic relief and neuroprotection.

A more direct neuroprotective mechanism has been identified for a series of benzyloxy benzamide derivatives in the context of ischemic stroke. nih.gov Neuronal damage in stroke is linked to the aberrant activation of N-methyl-D-aspartate receptors (NMDAR) and the subsequent over-activation of neuronal nitric oxide synthase (nNOS). nih.gov This damaging cascade is facilitated by the postsynaptic density protein 95 (PSD95), which links NMDARs to nNOS. Novel benzyloxy benzamide derivatives have been shown to be effective neuroprotective agents by disrupting this specific PSD95-nNOS protein-protein interaction. nih.gov This mechanism prevents the excessive production of nitric oxide and subsequent neuronal damage without the side effects associated with direct NMDAR antagonism. nih.gov

Preclinical Mechanistic Investigations in Model Systems (e.g., specific cell lines, enzyme assays)

The elucidation of the biological activities of this compound analogues has been heavily reliant on preclinical investigations using specific cell lines and cell-free enzyme assays. These model systems allow for the controlled study of compound efficacy and mechanism of action at the molecular level.

Investigations in Specific Cell Lines:

A variety of human cancer cell lines have been used to confirm the cytotoxic and mechanistic effects of benzamide derivatives.

| Cancer Type | Cell Line | Investigated Compound Class | Observed Effect | Reference |

|---|---|---|---|---|

| Colon Cancer | HT29, RKO, HCT116 | N-phenyl-2-(aniline) benzamide (N53) | Inhibition of proliferation, induction of apoptosis | nih.gov |

| Lung Cancer | A549 | Imidazole-based N-phenylbenzamides | Cytotoxic activity | nih.gov |

| Cervical Cancer | HeLa | Imidazole-based N-phenylbenzamides | Cytotoxic activity | nih.gov |

| Breast Cancer | MCF-7, MDAMB-231 | Imidazole-based N-phenylbenzamides, 1-(4-(benzamido)phenyl)-3-arylurea | Cytotoxic activity | nih.govnih.gov |

| Leukemia | 70Z/3 (mouse pre-B), HL60 (human promyelocytic) | N-substituted benzamides (Declopramide) | Induction of apoptosis, G2/M cell cycle block | researchgate.net |

For antiviral research, cell lines such as human lung carcinoma (A549) and African green monkey kidney (Vero) cells have been essential for propagating viruses like Coxsackievirus and Enterovirus 71 and testing the inhibitory effects of the compounds. nih.govresearchgate.net

Mechanistic Studies Using Enzyme Assays:

Cell-free enzyme assays are crucial for confirming direct inhibition of molecular targets and for structure-activity relationship studies.

| Enzyme Target | Therapeutic Area | Investigated Compound Class | Reference |

|---|---|---|---|

| Topoisomerase I (Topo I) & Cyclooxygenase-2 (COX-2) | Oncology | N-phenyl-2-(aniline) benzamides | nih.gov |

| Glyoxalase-I (Glo-I) | Oncology | 4-amino-N-phenylbenzamide-anhydrides | researchgate.net |

| p38α Mitogen-Activated Protein Kinase (MAPK) | Oncology, Inflammation | 4-chloro-N-phenyl Benzamides | nih.gov |

| Cyclin-Dependent Kinases (CDK2, CDK12) | Oncology | Benzamide derivatives | flintbox.com |

| Dipeptidyl peptidase-IV (DPP-IV) | Metabolic Disease | N-substituted aminobenzamides | nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Metabolic Disease | N-benzylbenzamides | acs.org |

| Angiotensin-Converting Enzyme (ACE) | Cardiovascular | Benzamide appended thiadiazoles | researchgate.net |

These preclinical models provide the foundational data necessary to understand how these compounds function at a cellular and molecular level, guiding further development toward clinical applications.

Future Perspectives and Research Trajectories for N 2 Chlorophenyl 3 Nitrobenzamide Research

Development of Advanced Synthetic Methodologies for Complex Derivatives

The foundational structure of N-(2-chlorophenyl)-3-nitrobenzamide serves as a versatile scaffold for the creation of more complex derivatives. The typical synthesis involves the reaction of an acyl chloride with a substituted aniline. For instance, the synthesis of the related compound N-(3-chlorophenethyl)-4-nitrobenzamide is achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.comresearchgate.net This Schotten-Baumann reaction provides a straightforward method for creating the amide bond. mdpi.com

Future synthetic strategies will likely focus on creating libraries of derivatives by modifying the chloro and nitro substitutions on the phenyl rings. Research into more efficient and stereoselective synthetic routes will be crucial for producing structurally complex analogs. The development of novel catalytic systems could enable late-stage functionalization, allowing for the diversification of the core structure without needing to rebuild the molecule from scratch.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and screening of this compound derivatives. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds. nih.gov

Exploration of Novel Biological Targets and Polypharmacology Concepts

While initial studies have pointed towards potential antitumor and enzyme-inhibiting activities for this compound, the full spectrum of its biological targets remains largely unexplored. lookchem.com Benzamide (B126) derivatives are known to interact with a wide range of biological targets, including dopamine (B1211576) receptors and various enzymes, showcasing their potential for diverse therapeutic applications. nih.govmedchemexpress.comdrugbank.com

The concept of polypharmacology, where a single compound interacts with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases. arxiv.org Future research should aim to elucidate the polypharmacological profile of this compound and its derivatives. This could reveal novel therapeutic opportunities and provide a deeper understanding of its mechanism of action. The nitro group, a common feature in many bioactive molecules, can contribute to a wide array of pharmacological effects. nih.gov

Deeper Mechanistic Understanding of Observed Biological Activities

A more profound understanding of the molecular mechanisms underlying the biological activities of this compound is essential for its development as a therapeutic agent. For related nitrobenzamides, it is suggested that the nitro group can be bioreduced to form reactive intermediates that interact with cellular components. The chlorophenyl group may also play a crucial role by enhancing the binding affinity of the compound to its biological targets.

Future studies should employ a combination of biochemical, biophysical, and cell-based assays to identify the specific molecular targets and signaling pathways modulated by this compound. X-ray crystallography and other structural biology techniques could provide detailed insights into its binding mode with target proteins. Such mechanistic studies are critical for optimizing the compound's efficacy and selectivity.

Application in Chemical Biology Tools and Probes

The unique chemical structure of this compound makes it a promising candidate for the development of chemical biology tools and probes. lookchem.com These tools are invaluable for studying biological processes in their native environment. By attaching fluorescent tags or other reporter groups to the this compound scaffold, researchers can create probes to visualize and track its interactions with cellular components in real-time.

These chemical probes can be used to identify new biological targets, validate drug-target engagement, and elucidate complex biological pathways. The development of such tools would not only advance our understanding of the compound's own mechanism of action but also contribute to the broader field of chemical biology.

Q & A

Basic Synthesis: What is the standard synthetic protocol for N-(2-chlorophenyl)-3-nitrobenzamide?

Methodological Answer:

The compound is typically synthesized via an amidation reaction. A solution of 2-(2-chlorophenyl)ethan-1-amine (1 mmol) in dichloromethane is reacted with 3-nitrobenzoyl chloride (1 mmol) in the presence of triethylamine (1.2 mmol) as a base. The reaction proceeds for 30 minutes at room temperature, followed by washing with diluted HCl, saturated Na₂CO₃, and brine. Purification is achieved via short-column chromatography using neutral Al₂O₃ .